4-methyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}benzene-1-sulfonamide
Description
4-Methyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridin-2-yl-substituted piperazine moiety linked via an ethyl group to the sulfonamide nitrogen. The structure combines a 4-methylbenzenesulfonamide core with a pyridinyl-piperazine-ethyl chain, which may influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
4-methyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-16-5-7-17(8-6-16)25(23,24)20-10-11-21-12-14-22(15-13-21)18-4-2-3-9-19-18/h2-9,20H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZRGMLBOFTXGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Esterification: Nicotinic acid is esterified to yield an ester intermediate.
Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide.
Nucleophilic Substitution: The pyridine N-oxide undergoes nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a cyano intermediate.
Reduction: The cyano intermediate is reduced using sodium and ammonium chloride in ethanol to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like mCPBA.
Reduction: Reduction reactions can be carried out using sodium and ammonium chloride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine ring.
Common Reagents and Conditions
Oxidation: mCPBA in an organic solvent.
Reduction: Sodium and ammonium chloride in ethanol.
Substitution: Trimethylsilyl cyanide (TMSCN) in the presence of a base.
Major Products
The major products formed from these reactions include various intermediates that can be further functionalized to yield the final compound or its derivatives.
Scientific Research Applications
4-methyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Biology: The compound is studied for its potential as a ligand in receptor binding assays.
Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of various chemicals
Mechanism of Action
The mechanism of action of 4-methyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyridine and piperazine moieties contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Differences in Functional Groups and Activity
The nitro group in ’s benzamide derivative introduces strong electron-withdrawing effects, likely altering receptor affinity compared to the target’s sulfonamide .
Synthetic Pathways :
- The target compound’s ethyl linker suggests a two-step synthesis: (i) coupling of 4-methylbenzenesulfonyl chloride with ethylenediamine derivatives, followed by (ii) piperazine-pyridinyl functionalization, similar to methods in .
- In contrast, compounds like 9a–9g use benzoyl-piperazine intermediates, requiring carbonylative coupling reactions .
Biological Implications :
- Piperazine derivatives with pyridinyl groups (e.g., target compound) may exhibit dual affinity for serotonin and dopamine receptors due to the basic nitrogen atoms in both rings .
- Compounds with bulkier substituents (e.g., 9c ’s tert-butyl group) show reduced aqueous solubility but increased metabolic stability .
Research Findings and Data Gaps
- Physicochemical Data : While melting points and spectral data (¹H/¹³C NMR) are well-documented for analogues like 9a–9g , similar data for the target compound are lacking in the provided evidence. Further studies are needed to confirm its crystalline stability and solubility profile.
- Biological Activity: notes discontinuation of a dihydrochloride analogue, possibly due to formulation challenges or toxicity, highlighting the need for rigorous preclinical profiling of the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
